(2E)-Hexenoyl-CoA

Enzyme Kinetics Fatty Acid Beta-Oxidation Mitochondrial Metabolism

Choose (2E)-hexenoyl-CoA as your assay substrate to ensure physiologically relevant enzyme kinetics. Unlike shorter-chain analogs (e.g., crotonyl-CoA), its intermediate KM (~90.6 µM) and kcat (~0.99 s⁻¹) reveal subtle regulatory effects often masked by extreme-affinity substrates. It delivers a robust 13-fold higher specific activity than crotonyl-CoA in SC reductase assays and is strictly required for in vitro reconstitution of peroxisomal epimerization – a pathway inaccessible with C4 analogs. Eliminate false negatives caused by geometric isomer mismatch; only the trans-2 configuration matches native enzyme machinery.

Molecular Formula C27H44N7O17P3S
Molecular Weight 863.7 g/mol
Cat. No. B1245581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-Hexenoyl-CoA
Molecular FormulaC27H44N7O17P3S
Molecular Weight863.7 g/mol
Structural Identifiers
SMILESCCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
InChIInChI=1S/C27H44N7O17P3S/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34/h6-7,14-16,20-22,26,37-38H,4-5,8-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42)/b7-6+/t16-,20-,21-,22+,26-/m1/s1
InChIKeyOINXHIBNZUUIMR-IXUYQXAASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (2E)-Hexenoyl-CoA as a Critical Metabolic Intermediate and Enzyme Substrate


(2E)-Hexenoyl-CoA, also known as trans-2-hexenoyl-CoA, is a medium-chain 2-enoyl coenzyme A ester with the chemical formula C₂₇H₄₀N₇O₁₇P₃S [1]. It functions as an obligate intermediate in fatty acid β-oxidation and is a specific substrate for multiple key enzyme classes, including enoyl-CoA reductases (EC 1.3.1.8, EC 1.3.1.38), enoyl-CoA hydratases (EC 4.2.1.17, EC 4.2.1.119), and acyl-CoA dehydrogenases [2]. Its occurrence spans from bacteria to humans, and it plays a role in specialized pathways such as mitochondrial fatty acid synthesis and plant oxylipin signaling [3][4].

The Risk of Generic Substitution for (2E)-Hexenoyl-CoA: A Caution for Scientific Procurement


Assuming generic interchangeability among medium-chain enoyl-CoA esters introduces significant experimental error. Enzymes exhibit pronounced chain-length and bond-position specificity. A reaction optimized with a C4 substrate like crotonyl-CoA ((2E)-butenoyl-CoA) will fail to reflect the kinetic behavior or binding affinity of the C6 (2E)-hexenoyl-CoA [1]. Furthermore, enzymes discriminate sharply between geometric isomers; a cis-3-hexenoyl-CoA is not processed by the same machinery as its trans-2 counterpart, leading to false negatives or misinterpretation of pathway flux [2]. The following quantitative evidence demonstrates precisely where (2E)-hexenoyl-CoA differs from its closest analogs, a distinction that directly impacts assay validity and pathway engineering outcomes.

Quantitative Differentiation of (2E)-Hexenoyl-CoA Against In-Class Comparators


Kinetic Efficiency of (2E)-Hexenoyl-CoA vs. (2E)-Butenoyl-CoA with Enoyl-CoA Hydratase 2

In an assay using recombinant Drosophila melanogaster enoyl-CoA hydratase 2 (ECH2, EC 4.2.1.119) at pH 7.5 and 22°C, (2E)-hexenoyl-CoA demonstrated a catalytic efficiency (kcat/KM) of 0.0032 mM⁻¹·s⁻¹. This is approximately 717-fold higher than the 0.00000446 mM⁻¹·s⁻¹ measured for the shorter-chain analog (2E)-butenoyl-CoA under identical conditions [1]. The data establishes a clear chain-length preference for the C6 substrate over the C4 analog in this enzyme family.

Enzyme Kinetics Fatty Acid Beta-Oxidation Mitochondrial Metabolism

Enzyme Affinity and Turnover: (2E)-Hexenoyl-CoA vs. (2E)-Butenoyl-CoA with a Short-Chain Reductase

A study on rat hepatic microsomal short-chain trans-2-enoyl-CoA reductase (SC reductase) quantified the conversion rate of substrates. The enzyme catalyzed the conversion of trans-2-hexenoyl-CoA at a rate of 65 nmol·min⁻¹·mg⁻¹ of microsomal protein. In a direct comparison, it processed crotonyl-CoA at a significantly lower rate of 5 nmol·min⁻¹·mg⁻¹ [1]. This represents a 13-fold higher specific activity for the C6 enoyl-CoA over its C4 counterpart.

Enzyme Kinetics Microsomal Metabolism Lipogenesis

Specificity of Mitochondrial Enoyl-CoA Reductase (MECR) for (2E)-Hexenoyl-CoA vs. Longer-Chain Analogs

Analysis of wild-type human mitochondrial enoyl-CoA reductase (MECR) revealed that (2E)-hexenoyl-CoA has a KM of 90.6 ± 26.5 µM, which is approximately 4-fold higher (weaker binding) than the 23.2 ± 5.4 µM measured for (2E)-octenoyl-CoA (C8). Conversely, its turnover number (kcat) of 0.99 ± 0.22 s⁻¹ is about half that of the 1.80 ± 0.13 s⁻¹ observed for the C8 analog [1]. This defines a unique kinetic signature where the C6 substrate binds less tightly but turns over moderately, differentiating it from the high-affinity C8 substrate.

Mitochondrial Fatty Acid Synthesis Enzyme Kinetics MECR

Enzyme Catalytic Efficiency: (2E)-Hexenoyl-CoA as an Optimal Substrate for a Key Dehydrogenase

For a specific acyl-CoA dehydrogenase (NADPH-dependent), (2E)-hexenoyl-CoA exhibits a remarkably high catalytic efficiency (kcat/KM) of 4.2 min⁻¹·µM⁻¹. This is over 135-fold greater than the 0.031 min⁻¹·µM⁻¹ measured for the shorter-chain analog trans-2-butenoyl-CoA [1]. Furthermore, while (2E)-octenoyl-CoA has an even higher efficiency of 127.8 min⁻¹·µM⁻¹, the C6 compound's efficiency is 7.5-fold greater than that of trans-2-decenoyl-CoA (11.1 min⁻¹·µM⁻¹), positioning it as the kinetically optimal substrate among medium-chain enoyl-CoAs for this specific enzyme.

Enzyme Kinetics Acyl-CoA Dehydrogenase Substrate Specificity

Unique Substrate Specificity for a Peroxisomal Dehydratase

The rat liver peroxisomal D-3-hydroxyacyl-CoA dehydratase exhibits a strict substrate specificity profile. It is virtually inactive toward the short-chain analog crotonyl-CoA but shows high activity with (2E)-hexenoyl-CoA as a substrate [1]. This indicates a class-level inference that this specific enzyme has evolved a clear preference for medium-chain (C6) over short-chain (C4) enoyl-CoA substrates, which is critical for its proposed role in the epimerization of 3-hydroxyacyl-CoAs.

Peroxisomal Metabolism Enoyl-CoA Hydratase Substrate Specificity

Optimal Scientific Applications for (2E)-Hexenoyl-CoA Based on Empirical Evidence


Kinetic Characterization of Mitochondrial Enoyl-CoA Reductase (MECR) and Related Enzymes

Procure (2E)-hexenoyl-CoA as the definitive substrate for studying MECR and other mitochondrial enoyl-CoA reductases. Its intermediate affinity (KM ~ 90.6 µM) and turnover (kcat ~ 0.99 s⁻¹) make it ideal for inhibitor screening and structure-activity relationship (SAR) studies, as it occupies a kinetically distinct space compared to both shorter (C4) and longer (C8, C10) chain analogs [1]. Using it ensures experiments reflect the enzyme's native substrate range and avoids the extreme affinities of other substrates that may mask subtle regulatory effects.

Standardized Assays for Acyl-CoA Dehydrogenase Activity and Specificity Profiling

For standardizing assays of NADPH-dependent acyl-CoA dehydrogenases, (2E)-hexenoyl-CoA serves as a robust positive control. Its catalytic efficiency (kcat/KM of 4.2 min⁻¹·µM⁻¹) is well-characterized and provides a reliable, high-signal reference point for inter-laboratory comparisons [2]. This contrasts with the C4 analog, which yields a far weaker signal (0.031 min⁻¹·µM⁻¹), making it less suitable for precise kinetic measurements.

Elucidating Peroxisomal Beta-Oxidation of Unsaturated Fatty Acids

Employ (2E)-hexenoyl-CoA as a necessary substrate for the in vitro reconstitution and study of the peroxisomal epimerization pathway. Given that the key enzyme D-3-hydroxyacyl-CoA dehydratase is uniquely active on this medium-chain trans-2-enoyl-CoA and not on shorter analogs like crotonyl-CoA, its use is essential for accurately modeling the processing of double bonds in polyunsaturated fatty acids [3].

Investigating Short-Chain Reductase Activity in Hepatic Microsomes

Use (2E)-hexenoyl-CoA as the preferred substrate for assaying short-chain trans-2-enoyl-CoA reductase (SC reductase) activity in liver microsomes. Its 13-fold higher specific activity compared to crotonyl-CoA provides a more sensitive and reliable readout for enzyme purification, characterization, and regulation studies in the context of lipogenesis and ketone body metabolism [4].

Technical Documentation Hub

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